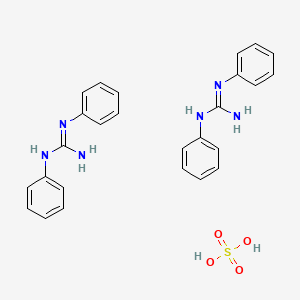
1,3-Diphenylguanidine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylguanidine hemisulfate is a chemical compound widely used in various industrial applications, particularly in the rubber industry. It serves as an accelerator in the vulcanization process, enhancing the cross-linking of rubber molecules to improve elasticity and durability. This compound is also utilized in the detection of metals and organic bases due to its complexing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diphenylguanidine hemisulfate can be synthesized through the reaction of aniline with cyanamide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the guanidine structure. The hemisulfate salt is then obtained by treating the resulting 1,3-diphenylguanidine with sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenylguanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated compounds like bromoalkanes are used under basic conditions to facilitate substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amines and related compounds.
Substitution: Substituted guanidines with various functional groups.
Scientific Research Applications
Detection of Contaminants
DPG has been utilized as a complexing agent for detecting metals and organic bases in environmental samples. Its ability to form stable complexes with various metal ions makes it valuable for analytical chemistry applications, particularly in assessing contamination levels in water sources .
Case Study: DPG in Water Quality Monitoring
A study conducted on the leaching behavior of DPG from rubber products found that it can migrate into water sources, posing potential environmental risks. Researchers developed methods for quantifying DPG levels in water using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, highlighting its significance in environmental monitoring .
Biomedical Applications
Dermatological Testing
DPG is also employed in dermatological patch tests to diagnose allergic contact dermatitis. Its sensitizing properties are useful for identifying allergic reactions to various substances, making it an essential tool in clinical allergy testing .
Table 2: DPG in Dermatological Applications
| Application | Description |
|---|---|
| Patch Testing | Used to identify allergic reactions |
| Sensitization Potential | Known to cause dermatitis in sensitive individuals |
Research and Development
Chemical Studies
Research has shown that DPG can undergo oxidation processes that affect its stability and environmental impact. Studies involving goethite-activated persulfate have explored the degradation mechanisms of DPG, providing insights into its behavior under different environmental conditions .
Table 3: Summary of Research Findings on DPG Degradation
| Study Focus | Key Findings |
|---|---|
| Oxidation Mechanisms | Identified reaction products and pathways |
| Environmental Persistence | Evaluated leaching potential from rubber products |
Mechanism of Action
The mechanism of action of 1,3-diphenylguanidine hemisulfate involves its ability to form stable complexes with various substrates. In the vulcanization process, it accelerates the cross-linking of rubber molecules by interacting with sulfur and other vulcanizing agents. This interaction enhances the formation of sulfur bridges between polymer chains, resulting in improved elasticity and durability of the rubber .
Comparison with Similar Compounds
1,3-Di-o-tolylguanidine: Another guanidine derivative used in rubber vulcanization.
1,2,3-Triphenylguanidine: Similar in structure but with three phenyl groups, used in similar applications.
Uniqueness: 1,3-Diphenylguanidine hemisulfate is unique due to its specific complexing properties and its effectiveness as an accelerator in the vulcanization process. Its ability to form stable complexes with metals and organic bases makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
32514-47-9 |
|---|---|
Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
1,2-diphenylguanidine;sulfuric acid |
InChI |
InChI=1S/C13H13N3.H2O4S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H,(H3,14,15,16);(H2,1,2,3,4) |
InChI Key |
UYSNRRIIIXZGOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















